molecular formula C21H32O3 B072467 Androsterone acetate CAS No. 1164-95-0

Androsterone acetate

Cat. No.: B072467
CAS No.: 1164-95-0
M. Wt: 332.5 g/mol
InChI Key: FDCINQSOYQUNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androsterone acetate is a type of chemical known as an anabolic steroid . It is converted in the body to testosterone and other sex hormones . It has a role as an androgen, a human metabolite, a mouse metabolite, an anticonvulsant, a pheromone, a human urinary metabolite, and a human blood serum metabolite .


Synthesis Analysis

This compound is produced in the gonads, adrenal glands, and placenta . The biosynthesis starts from cholesterol via multiple steps to the final steroid . Steroid pharmaceuticals such as testosterone and progesterone represent the second largest category of marketed medical products .


Molecular Structure Analysis

The molecular formula of this compound is C21H32O3 . The molecular weight is 332.5 g/mol . The IUPAC name is [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate .


Chemical Reactions Analysis

This compound is a derivative of androsterone, which is a precursor of the neurosteroid androsterone . It is also a positional isomer of dehydroepiandrosterone (DHEA; 5-dehydroepiandrosterone) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.5 g/mol . Its molecular formula is C21H32O3 . The XLogP3 value is 4.3, which indicates its lipophilicity .

Scientific Research Applications

  • Abiraterone Acetate in Women with 21-Hydroxylase Deficiency : Abiraterone acetate (AA), a prodrug for abiraterone and potent CYP17A1 inhibitor, was shown to effectively suppress androgens in women with 21-hydroxylase deficiency. This study demonstrated that AA, combined with hydrocortisone and 9α-fludrocortisone acetate, corrected androgen excess in these patients without causing significant side effects like hypertension or hypokalemia (Auchus et al., 2014).

  • Efficacy of Various Androgens in Rats : An early study explored the effects of androsterone acetate on androgenic activity, finding that the acetate form prolonged the effect on certain biological systems, like the capon’s comb. This indicated the potential of this compound in clinical applications related to androgenic substances (Kochakian, 1938).

  • Olfactory Sensitivity in Mental Health Disorders : A study on olfactory sensitivity to androsterone in patients with obsessive-compulsive disorder and major depressive disorder found no significant differences in sensitivity compared to controls. This suggests limited or no impact of androsterone on olfactory sensitivity in these conditions (Gross‐Isseroff et al., 1994).

  • Androgen Metabolism in Hirsutism Treatment : Cyproterone acetate, used to treat hirsutism, was found to lower plasma testosterone and androstenedione levels significantly, indicating its efficacy in managing androgen-related conditions (Mowszowicz et al., 1984).

  • Cyproterone Acetate in Paraphilia Treatment : A study on the use of cyproterone acetate, an antiandrogen, in treating paraphilias found significant reductions in aspects of sexual behavior, indicating its potential therapeutic application in sexual disorders (Bradford & Pawlak, 1993).

  • Abiraterone Acetate in Prostate Cancer : Research on abiraterone acetate in metastatic castration-sensitive prostate cancer showed it significantly increased overall survival and radiographic progression-free survival. This underscores its importance in advanced prostate cancer treatment (Fizazi et al., 2017).

Mechanism of Action

Androsterone acetate is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

Safety and Hazards

When handling Androsterone acetate, it is recommended to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There are several studies that have indicated a paradoxical decrease in tumour growth in prostate cancer models upon treatment with supraphysiological levels of testosterone . Understanding how bipolar androgen therapy (BAT) works at the molecular and cellular levels might help to develop biomarkers for patient stratification and to rationally combine BAT with other agents to achieve increased efficacy .

Properties

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCINQSOYQUNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239-31-2, 1164-95-0
Record name Epiandrosterone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Androsterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Androsterone acetate
Reactant of Route 2
Reactant of Route 2
Androsterone acetate
Reactant of Route 3
Reactant of Route 3
Androsterone acetate
Reactant of Route 4
Reactant of Route 4
Androsterone acetate
Reactant of Route 5
Reactant of Route 5
Androsterone acetate
Reactant of Route 6
Reactant of Route 6
Androsterone acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.